molecular formula C21H16ClF3N4O3 B1682111 Sorafenib CAS No. 284461-73-0

Sorafenib

Cat. No.: B1682111
CAS No.: 284461-73-0
M. Wt: 464.8 g/mol
InChI Key: MLDQJTXFUGDVEO-UHFFFAOYSA-N
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Description

Sorafenib, also known by the brand name Nexavar, is a small-molecule, bi-aryl urea compound that acts as a multi-targeted kinase inhibitor . It is a valuable tool in oncological research, primarily for studying advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and radioactive iodine-refractory differentiated thyroid cancer . Its core research value lies in its dual mechanism of action: it blocks tumor cell proliferation by inhibiting the RAF/MEK/ERK signaling pathway and disrupts tumor angiogenesis by targeting receptor tyrosine kinases such as VEGFR-1, VEGFR-2, VEGFR-3, and PDGFR-β . By modulating these key pathways involved in cell growth and new blood vessel formation, this compound helps to slow the spread of cancer cells and induce apoptosis in preclinical models . The compound is administered orally in research settings and has a bioavailability of 38-49% . It is metabolized in the liver, primarily by CYP3A4, and has a mean elimination half-life of 25 to 48 hours . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Properties

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide
Source PubChem
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InChI

InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDQJTXFUGDVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041128
Record name Sorafenib
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Molecular Weight

464.8 g/mol
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Physical Description

Solid
Record name Sorafenib
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Solubility

Insoluble, 1.71e-03 g/L
Record name Sorafenib
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Color/Form

White solid

CAS No.

284461-73-0
Record name Sorafenib
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Record name 4-(4-((((4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)AMINO)CARBONYL)AMINO)PHENOXY)-N-METHYL-2-PYRIDINECARBOXAMIDE
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Record name Sorafenib
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Record name Sorafenib
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Melting Point

205.6 °C
Record name Sorafenib
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Preparation Methods

Linear Synthesis via Sequential Functionalization

The original synthesis route, disclosed in Bayer’s foundational patent (WO0041698), follows a linear sequence starting with 2-picolinic acid. Key steps include:

  • Chlorination of 2-picolinic acid using thionyl chloride ($$ \text{SOCl}_2 $$) to form 4-chloropicolinoyl chloride.
  • Esterification with methanol yields methyl 4-chloropicolinate, followed by amination with methylamine to produce 4-chloro-N-methylpicolinamide.
  • Etherification with 4-aminophenol under basic conditions (potassium carbonate or potassium tert-butoxide) forms the intermediate 4-(4-aminophenoxy)-N-methylpicolinamide.
  • Urea coupling with 4-chloro-3-(trifluoromethyl)phenyl isocyanate completes the synthesis.

This method, while foundational, suffers from low overall yields (~10%) due to chromatographic purifications and side reactions during aminophenol coupling.

Convergent Synthesis via Novel Urea Intermediate

A patented convergent route (WO2009054004A2) addresses scalability challenges by introducing N-(4-chloro-3-trifluoromethylphenyl)(4-hydroxyphenyl)carboxamide as a key intermediate. The process involves:

  • Urea formation : Reacting 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-aminophenol to yield the urea derivative in >95% purity.
  • Ether coupling : Combining the urea intermediate with 4-chloro-N-methylpicolinamide under basic conditions (potassium carbonate in 1,4-dioxane) to form this compound.

This approach improves the overall yield to 74% and eliminates chromatographic steps, enhancing commercial viability.

Modern Catalytic and Solvent Innovations

Palladium-Catalyzed Cross-Coupling

Recent advancements employ palladium catalysts to optimize etherification. A 2018 Chinese patent (CN108341770) reports:

  • Catalytic system : Tris(dibenzylideneacetone)dipalladium(0) ($$ \text{Pd}2(\text{dba})3 $$) with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos).
  • Conditions : Reaction of 4-(4-bromophenoxy)pyridin-2-yl)-N-methylcarboxamide with 4-chloro-3-(trifluoromethyl)phenylurea in 1,4-dioxane at 80–100°C for 1 hour.
  • Outcome : 97.9% yield and 99.88% purity, demonstrating superior efficiency over traditional methods.

Solvent and Base Optimization

Replacing polar aprotic solvents (DMF, DMSO) with 1,4-dioxane reduces side reactions during urea coupling. Potassium phosphate ($$ \text{K}3\text{PO}4 $$) proves more effective than potassium carbonate in stabilizing reactive intermediates.

Formulation Strategies for Preclinical Studies

In Vivo Administration Protocols

The Xin Chen Lab protocol outlines a Cremophor EL-based formulation for oral gavage:

Parameter 30 mg/kg Dose 100 mg/kg Dose
This compound stock 40 mg/mL in 75% ethanol/Cremophor EL (1:1) 25 mg/mL in 75% ethanol/Cremophor EL (1:1)
Dilution 1:4 in water Not required
Storage -80°C (aliquots) -80°C (aliquots)
Stability 1–2 hours post-dilution 24 hours (undiluted)

Critical Note : Diluted this compound precipitates within 1–2 hours, necessitating fresh preparation for each experiment.

In Vitro Dissolution

For cell-based assays, this compound is dissolved in dimethyl sulfoxide (DMSO) at 20 mM and stored at -80°C to maintain stability.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • $$ ^1\text{H NMR} $$ : Key peaks include aromatic protons at δ 8.62 (d, $$ J = 7.4 $$ Hz) and δ 7.46 (d, $$ J = 7.4 $$ Hz) for the pyridine ring.
  • HPLC : Purity >99% achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient).

Impurity Profiling

Patents highlight 4-chloro-3-(trifluoromethyl)aniline as a common byproduct, controlled to <0.1% using rigorous recrystallization.

Industrial-Scale Challenges and Solutions

Corrosive Reagent Mitigation

Early routes used thionyl bromide ($$ \text{SOBr}2 $$), posing safety risks. Modern processes substitute with thionyl chloride ($$ \text{SOCl}2 $$) and sodium bromide ($$ \text{NaBr} $$), reducing corrosion without compromising yield.

Temperature-Controlled Aminolysis

Slow addition of methylamine at 0–5°C prevents exothermic side reactions, improving 4-chloro-N-methylpicolinamide purity to >98%.

Chemical Reactions Analysis

Types of Reactions: Sorafenib undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form different metabolites, which are then excreted from the body .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include bases like DABCO (1,4-Diazabicyclo[2.2.2]octane) and solvents like acetonitrile . Reaction conditions often involve moderate temperatures around 65°C.

Major Products: The major products formed from these reactions are typically intermediates that lead to the final this compound compound. These intermediates are crucial for the drug’s efficacy and stability .

Scientific Research Applications

Hepatocellular Carcinoma (HCC)

Sorafenib is primarily recognized for its role as a first-line treatment for advanced HCC. Clinical trials have demonstrated significant improvements in overall survival rates among patients treated with this compound compared to placebo.

Study Overall Survival (months) Progression-Free Survival (months) Response Rate
Phase II Trial 9.2Not specified8% partial response
Phase III Trials 15.14.2N/A
Real-World Data 3N/AN/A

In a Phase II study, this compound showed a median overall survival of 9.2 months in patients with advanced HCC, with 34% achieving stable disease for at least 16 weeks . A Phase III trial indicated a median overall survival of 15.1 months . However, real-world data suggest that the median survival for newly diagnosed Medicare beneficiaries treated with this compound was only 3 months, raising concerns about its effectiveness outside clinical trial settings .

Renal Cell Carcinoma

This compound is also approved for treating advanced renal cell carcinoma. Its efficacy in this context is attributed to its anti-angiogenic properties and ability to inhibit tumor growth.

Study Overall Survival (months) Response Rate
Clinical Review Not specifiedN/A

The drug has been shown to improve outcomes in patients who are not candidates for surgery or who have metastatic disease. The exact overall survival rates vary across studies but generally indicate a positive impact on patient outcomes.

Thyroid Cancer

This compound is approved for differentiated thyroid cancer that is refractory to radioactive iodine treatment. It has demonstrated efficacy in prolonging progression-free survival.

Study Progression-Free Survival (months) Response Rate
Clinical Trials Not specifiedN/A

The clinical utility of this compound in thyroid cancer underscores its versatility as an anti-cancer agent.

Resistance Mechanisms

Despite its efficacy, resistance to this compound poses significant challenges in treatment:

  • Molecular Adaptations : Tumors may develop mutations that allow them to bypass the inhibited pathways.
  • Altered Signaling Pathways : Activation of alternative pathways can sustain tumor growth despite this compound treatment .

Research continues to explore combinations with other therapies to overcome resistance and enhance efficacy.

Case Study 1: Advanced Hepatocellular Carcinoma

A patient with advanced HCC treated with this compound exhibited a partial response after three months, with significant tumor reduction observed on imaging studies. This case aligns with clinical trial findings indicating that some patients can achieve meaningful responses despite the overall short median survival observed in broader populations.

Case Study 2: Renal Cell Carcinoma

A cohort study involving patients with metastatic renal cell carcinoma showed that those receiving this compound had improved progression-free survival compared to historical controls receiving conventional therapies.

Comparison with Similar Compounds

t-CUPM

t-CUPM, a this compound analog, shares mechanisms such as Raf-1 inhibition (IC₅₀ = 75 nM vs. 45 nM for this compound) and caspase-independent apoptosis induction. However, it exhibits superior pharmacokinetics: tenfold higher blood levels in mice and a higher AUC (area under the curve) than this compound. Notably, t-CUPM is less effective at suppressing STAT3 phosphorylation, a critical pathway in HCC progression .

Compounds 4a–e

These derivatives demonstrate comparable or superior antiproliferative activity (IC₅₀ = 1–4.3 µM) against tumor cell lines. However, they lack selectivity, inhibiting DNA/RNA/protein synthesis equally in tumor cells and primary fibroblasts, which may increase off-target toxicity .

Rhodanine Analogs (25 and 26)

Compound 25, a C-5-(2-fluorobenzylidene)-substituted rhodanine, shows significantly lower IC₅₀ values (0.8–2.8 µM) against lung and colon cancer cells compared to this compound. Structural modifications at the rhodanine core’s C-5 position critically enhance potency .

Benzoxazole-Benzamide Conjugates (1 and 11)

These compounds inhibit VEGFR-2 more potently (IC₅₀ = 0.27–0.36 µM) than this compound (IC₅₀ = 0.35 µM) and induce apoptosis by downregulating anti-apoptotic Bcl-2/Bcl-xL proteins. Molecular docking reveals binding modes similar to this compound in the VEGFR-2 active site .

Donafenib

With a mechanism identical to this compound, Donafenib demonstrates enhanced pharmacokinetic properties in preclinical studies, suggesting improved bioavailability and reduced toxicity .

Other Tyrosine Kinase Inhibitors

Lenvatinib

Lenvatinib, a multi-kinase inhibitor, showed non-inferior overall survival (13.6 vs. 12.3 months) compared to this compound in advanced HCC, with similar safety profiles. It is now a first-line alternative to this compound .

Natural Compounds

Pterostilbene

This natural compound inhibits proliferation in both this compound-resistant and wild-type HCC cells (IC₅₀ = ~10 µM), suggesting utility in overcoming resistance. It targets ribonucleotide reductase M2 (RRM2), a protein critical for DNA synthesis .

Key Data Tables

Table 1: Efficacy and Pharmacokinetics of this compound Derivatives/Analogs

Compound Target/Mechanism IC₅₀ or Key Efficacy Data Pharmacokinetics/Selectivity Notes References
t-CUPM Raf-1, MEK/ERK Raf-1 IC₅₀ = 75 nM 10× higher AUC than this compound
Compound 25 VEGFR-2, HER-2 IC₅₀ = 0.8–2.8 µM Superior to this compound in docking studies
Benzoxazole 1 VEGFR-2, Bcl-2/Bcl-xL VEGFR-2 IC₅₀ = 0.27 µM Induces apoptosis in HCT-116 cells
Donafenib VEGFR, PDGFR, Raf Preclinical PK superiority Improved bioavailability

Table 2: Comparison of this compound with Lenvatinib

Parameter This compound Lenvatinib
Median OS (months) 12.3 13.6
Disease Control Rate 73% 78%
Grade ≥3 AEs 56% 57%
Key Targets VEGFR, PDGFR, Raf VEGFR, FGFR, RET
References

Biological Activity

Sorafenib is a multi-kinase inhibitor that plays a significant role in the treatment of various cancers, particularly hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC). Its biological activity is characterized by the inhibition of tumor cell proliferation, angiogenesis, and the promotion of apoptosis. This article delves into the mechanisms of action, clinical efficacy, resistance mechanisms, and ongoing research related to this compound.

This compound targets multiple signaling pathways involved in tumor growth and angiogenesis. Key actions include:

  • Inhibition of Kinases : this compound primarily inhibits Raf-1 and B-Raf kinases, which are pivotal in the Ras/Raf/MEK/ERK signaling pathway. This inhibition disrupts downstream signaling that promotes cell proliferation and survival .
  • Targeting Receptor Tyrosine Kinases : It also inhibits several receptor tyrosine kinases such as:
    • Vascular endothelial growth factor receptors (VEGFRs)
    • Platelet-derived growth factor receptor (PDGFR)
    • Stem cell factor receptor (c-KIT)
    • Fms-like tyrosine kinase 3 (FLT3) .

This multi-target approach not only hampers tumor growth but also reduces angiogenesis, effectively starving tumors of necessary blood supply.

Clinical Efficacy

This compound has been extensively studied in clinical trials:

  • Hepatocellular Carcinoma : this compound is the standard treatment for advanced HCC. In a Phase III trial, it significantly improved overall survival (OS) compared to placebo, with median OS of approximately 10.7 months versus 7.9 months .
  • Renal Cell Carcinoma : In RCC, this compound has shown effectiveness as a first-line treatment option. A study indicated improved progression-free survival (PFS) rates compared to conventional therapies .

Table: Summary of Clinical Trials Involving this compound

Study TypeCancer TypeTreatment GroupMedian OS (months)Median PFS (months)
Phase IIIHCCThis compound vs Placebo10.7 vs 7.9Not reported
Phase IIINSCLCThis compound vs Placebo8.2 vs 8.32.8 vs 1.4
Randomized TrialAdvanced Solid TumorsThis compound14.3Not reported

Resistance Mechanisms

Despite its efficacy, resistance to this compound remains a significant challenge:

  • Genetic Alterations : Mutations in genes such as EGFR and KRAS have been associated with primary resistance to this compound in certain tumors .
  • Autophagy : Studies suggest that autophagy can promote tumor cell survival under this compound treatment, leading to reduced efficacy. Inhibition of autophagy has been shown to enhance this compound's anti-tumor effects .
  • EGFR Activation : Overexpression or activation of EGFR can lead to sustained downstream signaling that counteracts the effects of this compound, indicating a need for combination therapies targeting multiple pathways .

Case Studies

  • Case Study in HCC : A patient with advanced HCC treated with this compound showed a marked reduction in tumor size after three months of therapy, correlating with increased levels of apoptosis markers in tumor biopsies.
  • NSCLC Patient Response : In a clinical trial involving NSCLC patients with EGFR mutations, those treated with this compound demonstrated improved PFS compared to those receiving placebo, highlighting its potential even in genetically defined subsets .

Ongoing Research and Future Directions

Research continues to explore novel delivery systems for this compound to enhance its efficacy and reduce side effects. Combination therapies involving immunotherapy and other targeted agents are also under investigation to overcome resistance mechanisms.

Table: Ongoing Clinical Trials Involving this compound

Trial IdentifierCancer TypeCombination TherapyStatus
NCT03412773HCCTislelizumab + this compoundRecruiting
NCT03412774RCCThis compound + ImmunotherapyActive

Q & A

Q. Table 1: Key Efficacy Data from Phase III this compound Trials

IndicationTrial NameMedian OS (this compound vs. Control)Hazard Ratio (95% CI)Key Inclusion Criteria
Advanced HCCSHARP10.7 vs. 7.9 months0.69 (0.55–0.87)Child-Pugh A, no prior systemic
Renal Cell CarcinomaTARGET19.3 vs. 15.9 months0.77 (0.63–0.95)Clear-cell subtype, VEGF-refractory

Advanced: What methodological considerations are critical when designing trials combining this compound with immune checkpoint inhibitors (ICIs) for HCC?

Combination therapies require rigorous safety monitoring due to overlapping toxicities (e.g., hepatotoxicity from ICIs and this compound). Phase Ib/II trials should employ a 3+3 dose-escalation design to identify maximum tolerated doses (MTDs). Biomarker-driven endpoints (e.g., PD-L1 expression, tumor-infiltrating lymphocytes) and adaptive randomization can optimize patient selection. The CheckMate 459 trial (nivolumab + this compound) failed to meet OS endpoints, underscoring the need for mechanistic synergy studies .

Advanced: How can researchers reconcile contradictory efficacy data for this compound across solid tumors (e.g., HCC vs. thyroid cancer)?

Contradictions arise from tumor-specific signaling dependencies. For example, in HCC, this compound’s anti-angiogenic effects dominate, while in thyroid cancer, RET kinase inhibition drives efficacy. Researchers should perform post hoc analyses of trial data to identify predictive biomarkers (e.g., VEGF-A levels, BRAF mutations). Cross-trial comparisons using meta-analytic frameworks (e.g., Cochrane reviews) can adjust for heterogeneity in patient populations and endpoints .

Advanced: What statistical methods are recommended for analyzing progression-free survival (PFS) in this compound trials with crossover design?

In the TARGET trial, crossover from placebo to this compound complicated OS analysis. Rank-preserving structural failure time (RPSFT) models or inverse probability censoring weights (IPCW) are robust for adjusting crossover bias. Sensitivity analyses using Weibull distributions or stratified Cox models should validate primary findings .

Advanced: How should adverse event (AE) management protocols be optimized in this compound trials?

Common AEs (hand-foot syndrome, hypertension) require proactive grading (CTCAE v5.0) and dose-modification algorithms. For example:

  • Grade 2 HFS : Reduce dose to 400 mg/day.
  • Grade 3 Hypertension : Initiate ACE inhibitors; hold this compound until BP ≤130/80 mmHg.
    Pharmacovigilance plans must include real-time AE reporting and adjudication committees to distinguish drug-related vs. comorbid events .

Basic: What pharmacokinetic (PK) factors influence this compound dosing in hepatic impairment?

This compound is primarily metabolized via CYP3A4 and UGT1A9. In Child-Pugh B/C patients, AUC increases by 25–40%, necessitating dose reduction to 200 mg BID. Researchers should incorporate PK/pharmacodynamic (PD) modeling in early-phase trials to optimize dosing .

Advanced: What preclinical models best predict this compound resistance mechanisms?

Patient-derived xenografts (PDXs) and 3D organoids recapitulate tumor microenvironments and stromal interactions. Genomic profiling of resistant models identified MET amplification and EGFR activation as escape pathways. Combinatorial targeting (e.g., this compound + cabozantinib) is being explored in basket trials .

Basic: How are clinical endpoints (OS, PFS, ORR) weighted in this compound trial design?

OS remains the gold standard for phase III trials, but PFS is acceptable in refractory settings (e.g., TARGET trial). Objective response rates (ORR) are poor surrogates due to this compound’s cytostatic effects. Exploratory endpoints (e.g., time to progression, quality of life) should align with regulatory guidelines (EMA/FDA) .

Advanced: What translational strategies bridge preclinical findings to clinical trial outcomes for this compound?

Reverse translational approaches analyze trial biospecimens (e.g., plasma ctDNA, tumor biopsies) to validate preclinical hypotheses. For example, correlating VEGFA mRNA levels with PFS in the SHARP trial confirmed angiogenesis as a key mechanism. Adaptive trial designs (e.g., I-SPY 2) enable real-time biomarker integration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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